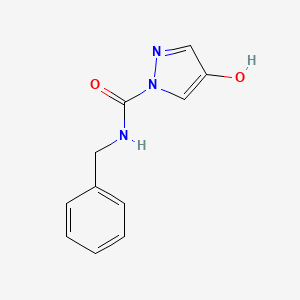
Boron silver oxide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron silver oxide hydrate is a complex chemical compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its bicyclic structure, which includes multiple oxygen and boron atoms, making it a significant subject of study in inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boron silver oxide hydrate typically involves the reaction of silver salts with borate compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the dissolution of silver salts in water, followed by the addition of borate compounds. The mixture is then subjected to controlled heating and stirring to facilitate the formation of the desired product. The final product is obtained through filtration, washing, and drying processes.
化学反応の分析
Types of Reactions
Boron silver oxide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silver compounds, while reduction reactions may produce lower oxidation state silver compounds.
科学的研究の応用
Boron silver oxide hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other complex compounds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: It is used in the production of advanced materials, including ceramics and glass, due to its unique chemical properties.
作用機序
The mechanism of action of Boron silver oxide hydrate involves its interaction with various molecular targets. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action include coordination chemistry and redox reactions, which play a crucial role in its applications in catalysis and material science.
類似化合物との比較
Similar Compounds
Sodium tetraborate decahydrate:
Potassium tetraborate: Similar in structure but contains potassium instead of silver.
Lithium tetraborate: Another similar compound with lithium as the cation.
Uniqueness
The uniqueness of Boron silver oxide hydrate lies in its silver content, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability, such as catalysis and advanced material production.
特性
IUPAC Name |
disilver;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.B4O7.H2O/c;;5-1-7-3-9-2(6)10-4(8-1)11-3;/h;;;1H2/q2*+1;-2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPJYLBZCVLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.[Ag+].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2B4H2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B8132827.png)









![4-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}benzonitrile](/img/structure/B8132873.png)
![[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester](/img/structure/B8132876.png)


